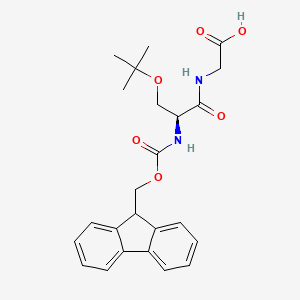

![molecular formula C17H11FO3 B2867847 2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate CAS No. 477857-49-1](/img/structure/B2867847.png)

2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

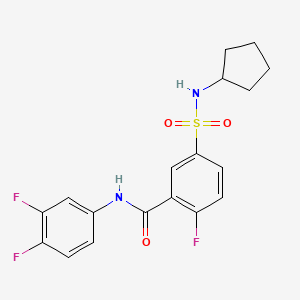

“2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate” is a complex organic compound. The “2-Fluoro[1,1’-biphenyl]” part refers to a biphenyl molecule (two benzene rings connected by a single bond) with a fluorine atom attached at the 2-position . The “4-yl 2-furoate” part suggests the presence of a furoate group, which is derived from furoic acid, a type of carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate” would likely be complex due to the presence of multiple aromatic rings and a furoate group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate” would depend on its exact molecular structure. For example, 2-Fluorobiphenyl has a molecular weight of 172.198 Da and a density of 1.1±0.1 g/cm^3 .Scientific Research Applications

Photoalignment of Liquid Crystals

One study explored the use of suitably derived prop-2-enoates from thiophene- and fluorinated phenols to promote excellent photoalignment of commercial nematic liquid crystals. The presence of fluorine atoms was found to significantly influence the photoalignment process, demonstrating the potential of fluorinated compounds in liquid crystal display (LCD) technologies (Hegde et al., 2013).

Photophysical Properties

Another research focused on the effect of solvent polarity on the photophysical properties of chalcone derivatives. The study highlighted the impact of intramolecular charge transfer interactions and the role of fluorine in altering photophysical behaviors, underlining the importance of fluorinated compounds in developing fluorescent materials (Kumari et al., 2017).

Metal-Catalyzed C-H Bond Activation

Fluorine's unique effects on benzene rings have been utilized in metal-catalyzed direct arylation of (hetero)aromatics with aryl halides through C-H bond activation. This methodology allows the synthesis of complex molecules containing fluorine atoms, contributing significantly to both material and biochemistry (He et al., 2014).

Dual-State Emission Luminogens

The design and synthesis of unique V-shape furo[2,3-b]furans for dual-state emission (DSE) materials were reported, with particular emphasis on their photoluminescent properties. The incorporation of fluorine atoms in these compounds enhances their emission characteristics, showcasing their potential in advanced optical materials (Zhou et al., 2020).

Phosphorescent OLEDs

A study on bipolar phenanthroimidazole derivatives incorporating fluorine atoms for use in OLEDs demonstrated the role of fluorine in achieving high efficiency and low efficiency roll-off at high brightness. This highlights the significance of fluorinated compounds in the development of next-generation OLED technologies (Liu et al., 2016).

Safety and Hazards

properties

IUPAC Name |

(3-fluoro-4-phenylphenyl) furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO3/c18-15-11-13(21-17(19)16-7-4-10-20-16)8-9-14(15)12-5-2-1-3-6-12/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSSEWIGYRODMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867766.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2867768.png)

![N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2867778.png)

![1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B2867780.png)